![molecular formula C21H34INO3 B12620713 4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium
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Overview
Description
4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium is a complex organic compound with a unique structure that combines a morpholine ring with a dioxolane ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium typically involves multiple steps. One common approach is to start with the preparation of the dioxolane ring, followed by the introduction of the tert-butylphenyl group and the morpholine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound combines a morpholinium cation with a dioxolane ring and a tert-butyl-phenyl-ethyl substituent . Key reactive sites include:
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Quaternary ammonium center (morpholinium ion)
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Dioxolane ether linkages
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Aromatic tert-butylphenyl group
2.1. Morpholinium Cation Reactivity
Quaternary ammonium salts like morpholinium ions typically participate in:
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Nucleophilic substitution : Potential displacement of the methyl group under strong bases (e.g., hydroxide or amines) .
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Ring-opening reactions : Acidic or reductive conditions may cleave the morpholine ring .
2.2. Dioxolane Ring Reactivity
The 1,3-dioxolane group is prone to:
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Acid-catalyzed hydrolysis : Cleavage to form vicinal diols (e.g., using HCl or H₂SO₄) .
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Transacetalization : Exchange with other diols under acidic conditions .
2.3. Aromatic Substitution
The tert-butylphenyl group may undergo:
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Electrophilic aromatic substitution : Limited due to the electron-donating tert-butyl group, but directed meta-substitution is possible .
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Oxidative degradation : tert-Butyl groups can oxidize to carboxylic acids under strong conditions (e.g., KMnO₄) .
Hypothetical Reaction Table
Research Gaps and Recommendations
While the provided sources lack direct data on this compound, the following steps are recommended for further study:
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Synthetic optimization : Explore cyclization strategies for the dioxolane-morpholinium hybrid (e.g., using methods from Scheme 1 in ).
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Biological screening : Test for antimicrobial or cytotoxic activity, as seen in triazolethiones and Pd-triazole complexes .
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Stability studies : Investigate pH-dependent hydrolysis of the dioxolane group .
Scientific Research Applications
4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium is unique due to its combination of a morpholine ring, a dioxolane ring, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the dioxolane ring may enhance its stability and reactivity, while the morpholine ring could contribute to its bioactivity.
Biological Activity
The compound 4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium , also known as C21H34INO3 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H34INO3
- Molecular Weight : 475.4 g/mol
- IUPAC Name : 4-[[2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl]methyl]-4-methylmorpholin-4-ium; iodide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit properties similar to cationic amphiphilic drugs, which have been shown to influence lysosomal phospholipase A2 activity, potentially leading to phospholipidosis . This mechanism is crucial as it can affect cellular lipid metabolism and has implications in drug-induced toxicity.
Biological Activities
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Anticancer Activity :
- Recent research indicates that compounds with structural similarities to morpholinium derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of various morpholine derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from 27.3 μM to 43.4 μM, highlighting the therapeutic potential of morpholine-based compounds in oncology .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of morpholine derivatives against common bacterial strains. The findings revealed that these compounds showed significant inhibition zones in disc diffusion assays, suggesting their potential as new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use face shields, safety glasses (EN 166 or NIOSH-compliant), and nitrile gloves. Gloves must be inspected before use and disposed of properly after contamination .
- Engineering Controls: Work in a fume hood with adequate ventilation. Implement good industrial hygiene practices, including handwashing before breaks and after handling .
- First Aid: In case of exposure, consult a physician immediately and provide the Safety Data Sheet (SDS). Move the affected individual to a safe area .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Techniques: Use FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., morpholine rings, tert-butyl groups). NMR (¹H and ¹³C) can resolve stereochemistry and substituent positions, as demonstrated for structurally similar diazenyl carbonates .
- Chromatography: Employ HPLC or GC-MS with a polar stationary phase to separate and quantify impurities. Compare retention times with reference standards .
Q. What are the environmental disposal considerations for this compound?
Methodological Answer:
- Waste Management: Dispose of surplus material via licensed chemical disposal services. Contaminated packaging should be treated as hazardous waste .
- Ecological Impact Assessment: While no specific data exist for this compound, structurally similar tert-butylphenols and morpholine derivatives exhibit moderate persistence in soil. Conduct biodegradability studies (e.g., OECD 301 tests) to evaluate environmental risks .
Advanced Research Questions
Q. What catalytic strategies are effective for synthesizing the morpholin-4-ium core in this compound?
Methodological Answer:
- Palladium-Catalyzed Reductive Cyclization: Adapt methodologies from nitroarene cyclization reactions using formic acid derivatives as CO surrogates. Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) to enhance yield .
- Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity for the dioxolane moiety by employing microwave irradiation (e.g., 150°C, 30 minutes) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases) based on the morpholine ring’s electron-rich nitrogen. Validate with molecular dynamics simulations .
- QSAR Analysis: Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity using descriptors like logP and polar surface area .
Q. What analytical challenges arise in characterizing degradation products of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify degradation fragments (e.g., tert-butylphenol or morpholine derivatives) using LC-HRMS in positive ion mode. Compare with synthetic standards .
- Isotopic Labeling: Track degradation pathways by synthesizing deuterated analogs (e.g., CD₃ groups) and analyzing isotopic patterns via GC-MS .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility Studies: Measure logD (octanol-water distribution coefficient) at pH 7.4. The tert-butyl group increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. The bulky tert-butyl group may stabilize the dioxolane ring against thermal degradation .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman probes to monitor reaction progress and intermediate purity in real time .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, temperature) and identify critical quality attributes (CQAs) .
Properties
Molecular Formula |
C21H34INO3 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[[2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl]methyl]-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C21H34NO3.HI/c1-21(2,3)18-8-5-17(6-9-18)7-10-20-24-16-19(25-20)15-22(4)11-13-23-14-12-22;/h5-6,8-9,19-20H,7,10-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KGRJIYGEZIZODQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC2OCC(O2)C[N+]3(CCOCC3)C.[I-] |
solubility |
>71.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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